molecular formula C20H16ClN3 B12685534 1H-Imidazole, 1-((4-chlorophenyl)(4-phenyl-1H-pyrrol-3-yl)methyl)- CAS No. 170938-54-2

1H-Imidazole, 1-((4-chlorophenyl)(4-phenyl-1H-pyrrol-3-yl)methyl)-

Katalognummer: B12685534
CAS-Nummer: 170938-54-2
Molekulargewicht: 333.8 g/mol
InChI-Schlüssel: DDOGGMRPOOHGHD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Imidazole, 1-((4-chlorophenyl)(4-phenyl-1H-pyrrol-3-yl)methyl)- is a complex organic compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a 4-chlorophenyl group, a phenyl group, and a 1H-pyrrol-3-yl group attached to the imidazole ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Vorbereitungsmethoden

The synthesis of 1H-Imidazole, 1-((4-chlorophenyl)(4-phenyl-1H-pyrrol-3-yl)methyl)- involves several steps and specific reaction conditions. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

1H-Imidazole, 1-((4-chlorophenyl)(4-phenyl-1H-pyrrol-3-yl)methyl)- undergoes various chemical reactions, including:

Wirkmechanismus

The mechanism of action of 1H-Imidazole, 1-((4-chlorophenyl)(4-phenyl-1H-pyrrol-3-yl)methyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Vergleich Mit ähnlichen Verbindungen

1H-Imidazole, 1-((4-chlorophenyl)(4-phenyl-1H-pyrrol-3-yl)methyl)- can be compared with other similar compounds, such as:

The unique combination of functional groups in 1H-Imidazole, 1-((4-chlorophenyl)(4-phenyl-1H-pyrrol-3-yl)methyl)- contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

170938-54-2

Molekularformel

C20H16ClN3

Molekulargewicht

333.8 g/mol

IUPAC-Name

1-[(4-chlorophenyl)-(4-phenyl-1H-pyrrol-3-yl)methyl]imidazole

InChI

InChI=1S/C20H16ClN3/c21-17-8-6-16(7-9-17)20(24-11-10-22-14-24)19-13-23-12-18(19)15-4-2-1-3-5-15/h1-14,20,23H

InChI-Schlüssel

DDOGGMRPOOHGHD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=CNC=C2C(C3=CC=C(C=C3)Cl)N4C=CN=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.